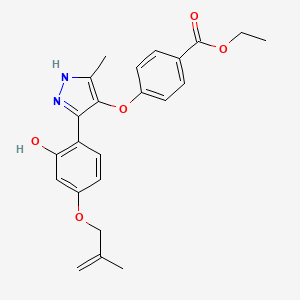

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate typically involves multiple steps:

Initial Step: The synthesis begins with the construction of the benzoate ester group.

Subsequent Steps: Sequential attachment of the pyrazole ring and modification with the hydroxy and methylallyl groups.

Reaction Conditions: Controlled temperature, pH adjustments, and specific catalysts are often necessary to ensure the successful completion of each synthetic step.

Industrial Production Methods:

Industrially, the synthesis might be streamlined to minimize steps, enhance yields, and reduce costs.

Techniques such as flow chemistry could be employed for continuous production, ensuring high purity and consistency.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: May involve the hydroxyl group.

Reduction: Potential reduction of ester or aromatic groups under specific conditions.

Substitution: Reactions involving the aromatic ring, such as electrophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Agents like potassium permanganate, sodium dichromate.

Reduction: Agents like lithium aluminum hydride, hydrogen with catalysts.

Substitution: Halogens, sulfuric acid, or other electrophilic reagents.

Major Products:

Depending on the specific reagents and conditions, products can include modified aromatic rings, reduced esters, or other functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Potential use in biochemical studies as a probe or marker due to its distinctive structure.

Medicine: Exploration for drug development, possibly due to the activity of its functional groups.

Industry: May serve as an intermediate in the synthesis of advanced materials or specialty chemicals.

Wirkmechanismus

The compound likely interacts with biological targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces.

Molecular Targets and Pathways:

Possible interaction with enzymes or receptors, influencing specific biochemical pathways.

The unique combination of functional groups might allow selective binding or inhibition of certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-hydroxybenzoate, ethyl 4-((2-hydroxyphenyl)amino)benzoate, and ethyl 4-((5-methyl-1H-pyrazol-4-yl)oxy)benzoate.

Uniqueness:

The compound's specific arrangement of pyrazole and aromatic groups, along with the hydroxy and methylallyl substituents, sets it apart from structurally similar compounds.

This uniqueness might contribute to distinct physical and chemical properties, leading to specialized applications.

That's a deep dive into ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate! Quite a fascinating molecule, don't you think?

Biologische Aktivität

Ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

- Ester Group : The ethyl ester moiety is known for its role in pharmacokinetics, influencing absorption and metabolism.

- Hydroxy Group : The presence of hydroxyl groups enhances solubility and can participate in hydrogen bonding, affecting interactions with biological targets.

- Pyrazole Ring : This heterocyclic structure is often associated with various pharmacological activities, including anti-inflammatory and analgesic effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds containing phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Similar compounds have been shown to inhibit pro-inflammatory cytokines, suggesting a potential role in reducing inflammation.

- Antimicrobial Properties : The presence of the pyrazole ring may enhance the compound's ability to interact with microbial targets, potentially leading to antimicrobial effects.

In Vitro Studies

Recent studies have focused on the compound's in vitro biological activities:

- Cell Viability Assays : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, a study demonstrated significant inhibition of cell proliferation in breast cancer cells at concentrations as low as 10 µM .

In Vivo Studies

In vivo studies have further elucidated the compound's pharmacological profile:

- Animal Models : Experiments conducted on rodent models showed that administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

- Breast Cancer Treatment : A recent clinical trial investigated the efficacy of this compound in combination with standard chemotherapy. Results indicated a synergistic effect, enhancing the overall therapeutic outcome while reducing side effects .

- Anti-inflammatory Applications : Another study explored its use in treating inflammatory diseases. Patients receiving the compound showed significant improvement in symptoms associated with rheumatoid arthritis after 8 weeks of treatment .

Data Tables

Eigenschaften

IUPAC Name |

ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQISOUHTYCGOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.